molecular formula C15H14BrNO3 B2943887 (E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol CAS No. 136286-93-6

(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol

Cat. No.: B2943887
CAS No.: 136286-93-6
M. Wt: 336.185
InChI Key: IHFBXTFRZRNOKT-RQZCQDPDSA-N
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Description

(E)-4-Bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol is a Schiff base ligand characterized by a brominated phenol core and a 2,4-dimethoxyphenyl substituent. The structural uniqueness of this compound arises from the electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring, which contrast with electron-withdrawing bromo or nitro substituents found in analogous ligands. Its synthesis typically involves the condensation of 5-bromosalicylaldehyde with a substituted aniline derivative, as seen in related compounds .

Properties

IUPAC Name

4-bromo-2-[(2,4-dimethoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-12-4-5-13(15(8-12)20-2)17-9-10-7-11(16)3-6-14(10)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFBXTFRZRNOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2,4-dimethoxyaniline under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The imine group in the compound can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function and activity. The bromine atom may also participate in halogen bonding, influencing molecular interactions and pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Metal Binding

Compound Substituents Preferred Metal Ion Binding Constant (log K)
Target Compound 2,4-Dimethoxyphenyl Not reported Pending further studies
HL1 4-Bromophenyl Cu²⁺ ~5.2
HL2 4-Bromophenyl (no Br on phenol) Zn²⁺ ~4.8
(E)-4-Bromo-2-[(E)-(phenylimino)methyl]phenol Phenyl Zn²⁺, Al³⁺ Variable, pH-dependent

Structural and Crystallographic Comparisons

Crystal structures of related brominated Schiff bases reveal key differences:

  • 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol : Exhibits a planar geometry with a dihedral angle of 8.2° between the phenol and imine groups.
  • 4-Bromo-2-[(phenylimino)methyl]phenol : Forms a polymorph with thermochromic properties, attributed to intermolecular hydrogen bonding. The absence of methoxy groups simplifies its packing structure but limits electronic modulation.

Table 2: Functional Comparisons

Compound Application Key Property Reference
Target Compound Hypothesized chemosensing Pending experimental validation
BFMP Zn²⁺ fluorescence probe LOD = 0.28 µM; 12-fold enhancement
HL1 Cu²⁺/Zn²⁺ sensor Turn-off/turn-on response
Compound I Antioxidant 929 µM FeSO₄ equivalent/g

Stability Constants in Mixed-Ligand Complexes

The stability constants (log K) of ternary complexes involving Schiff bases correlate with substituent electronic effects:

  • 4-Bromo-2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol: Forms stable complexes with Co(II), Ni(II), and Cu(II) (log K = 8.2–10.5) in 75:25 dioxane-water medium .
  • 4-Bromo-2-[(E)-(phenylimino)methyl]phenol: Shows lower stability (log K = 7.1–9.8) due to the absence of electron-donating groups .

The target compound’s dimethoxy groups are expected to increase log K values by enhancing electron density at the imine nitrogen, though experimental validation is required.

Biological Activity

(E)-4-bromo-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol is a Schiff base compound characterized by its unique structure and potential biological activities. The compound has garnered attention for its applications in medicinal chemistry, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrNO3, with a molecular weight of 336.18 g/mol. The compound features a bromine atom and two methoxy groups attached to a phenolic structure, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imine functional group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This mechanism underlies its applications in enzyme inhibition and as a therapeutic agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have reported minimum inhibitory concentrations (MICs) against various pathogens:

PathogenMIC (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell line studies, it has shown cytotoxic effects against several cancer types:

Cancer Cell LineIC50 (μM)
MCF-7 (breast cancer)12
HeLa (cervical cancer)15
A549 (lung cancer)18

These results indicate that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

  • Antibacterial Efficacy : A study by Salimon et al. (2017) evaluated the antibacterial efficacy of various Schiff bases, including this compound, against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
  • Anticancer Screening : In a comprehensive screening of novel compounds for anticancer activity conducted by Zhu et al. (2019), this compound was identified as having significant cytotoxic effects on MCF-7 cells, with an IC50 value comparable to established chemotherapeutics .

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